![molecular formula C5H10N2O3 B143906 (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide CAS No. 134959-01-6](/img/structure/B143906.png)
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide, also known as D-cycloserine, is a cyclic amino acid that is commonly used in scientific research. It is a broad-spectrum antibiotic that has been used to treat a variety of bacterial infections, but its primary use is in the field of neuroscience. D-cycloserine has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and nervous system.
Mechanism Of Action
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee acts as a partial agonist of the NMDA receptor, which means that it binds to the receptor and activates it to a lesser extent than the endogenous ligand, glutamate. This activation of the NMDA receptor leads to an increase in the activity of the downstream signaling pathways, which can lead to changes in synaptic plasticity and learning and memory.
Biochemical And Physiological Effects
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have a number of biochemical and physiological effects. It has been shown to enhance the extinction of fear memories, which has led to its use in the treatment of anxiety disorders. It has also been found to enhance the effects of exposure therapy, which is a type of therapy that is used to treat anxiety disorders. In addition, (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in lab experiments is its unique mechanism of action. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for studying the brain and nervous system. However, there are also some limitations to its use. One of the main limitations is that it can be toxic at high doses, which can limit its use in some experiments.
Future Directions
There are a number of future directions for the use of (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in scientific research. One area of research is in the treatment of anxiety disorders. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to be effective in enhancing the effects of exposure therapy, and there is ongoing research into its use in the treatment of other anxiety disorders. Another area of research is in the treatment of neurodegenerative diseases. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have neuroprotective effects, and there is ongoing research into its use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the use of (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in the study of synaptic plasticity and learning and memory. Its unique mechanism of action makes it a valuable tool for studying these processes, and there is ongoing research into its use in this area.
Synthesis Methods
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee is synthesized by the fermentation of the bacterium Streptomyces orchidaceus. The process involves the isolation and purification of the compound from the bacterial culture. The resulting product is a white crystalline powder that is soluble in water.
Scientific Research Applications
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been extensively studied for its effects on the nervous system. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and nervous system. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory.
properties
CAS RN |
134959-01-6 |
|---|---|
Product Name |
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide |
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S,3S)-3-[(1R)-2-amino-1-hydroxyethyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C5H10N2O3/c6-1-2(8)3-4(10-3)5(7)9/h2-4,8H,1,6H2,(H2,7,9)/t2-,3+,4+/m1/s1 |
InChI Key |
MPQNDZHKMPJBEU-UZBSEBFBSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@H](O1)C(=O)N)O)N |
SMILES |
C(C(C1C(O1)C(=O)N)O)N |
Canonical SMILES |
C(C(C1C(O1)C(=O)N)O)N |
synonyms |
D-Lyxonamide, 5-amino-2,3-anhydro-5-deoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



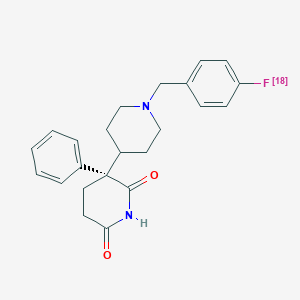
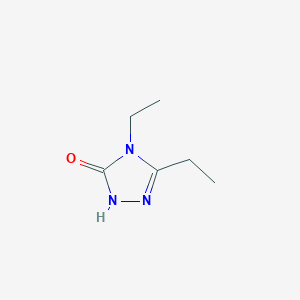
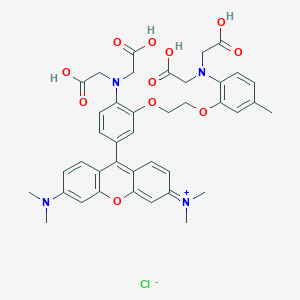





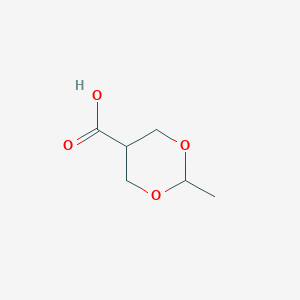
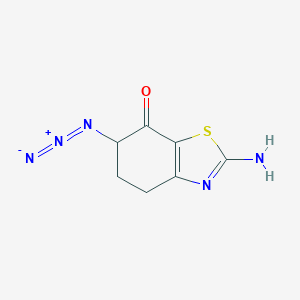
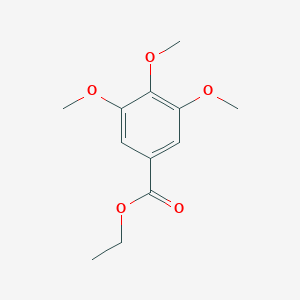

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)